N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives and Antibacterial Agents :
- Novel analogs of this compound have been synthesized and characterized, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The synthesis involved reacting 3-amino-N-substituted compounds with p-substituted benzaldehydes. The structures were confirmed through various spectroscopic methods, including Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra. Furthermore, these compounds exhibited antibacterial activity at non-cytotoxic concentrations, enhancing their potential for therapeutic use (Palkar et al., 2017).
Crystal Structure and Hirshfeld Surface Analysis :
- The crystal structure and molecular interactions of similar pyrazole derivatives have been extensively studied. One study focused on the crystallographic analysis of new pyrozole derivatives, revealing that the five-membered pyrazole ring adopts an E-form conformation and is stabilized by intermolecular hydrogen bonds. Hirshfeld surface analysis quantified the intermolecular contacts, crucial for understanding the formation of supramolecular architecture (Kumara et al., 2017).
Biological Activities and Applications
Antibacterial and Antimicrobial Properties :
- A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have shown significant in vitro antimicrobial activity against various bacteria and fungi. Some compounds, particularly morpholine substituted dihydropyrimidone carboxamide, demonstrated potent antibacterial effects, suggesting their potential as new antibacterial agents (Devarasetty et al., 2019).
Enzymatic Activity and Potential PET Agents :
- Certain pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been synthesized for potential use as PET agents for imaging of specific enzymes in neuroinflammation. This suggests the compound's potential application in medical imaging and diagnostics (Wang et al., 2018).
Antioxidant Properties :
- Some derivatives of this compound have been synthesized and evaluated for their antioxidant activity. Most of the synthesized compounds displayed potent antioxidant activity, indicating their potential utility in combating oxidative stress-related diseases (Salem & Errayes, 2016).
Antitumor and Antiproliferative Activities :
- Synthesis of novel derivatives and their subsequent evaluation indicated significant anticancer and anti-5-lipoxygenase activities. This suggests the potential of this compound and its derivatives in the development of new anticancer drugs (Rahmouni et al., 2016).
- Another study on related compounds also highlighted their antiproliferative activities, especially against certain cancer cell lines, further emphasizing the compound's potential in cancer therapy (Mansour et al., 2020).
Mechanism of Action
Target of Action
The compound “N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains a pyrimidine ring. Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling and metabolism .
Mode of Action
Many pyrimidine derivatives exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which are crucial for cell growth and division .
Result of Action
Based on its structural features, it might interact with cellular targets and modulate their functions, leading to changes in cellular processes and responses .
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-11(2)14-9-19(27)24-21(22-14)26-18(8-15(25-26)12-3-4-12)23-20(28)13-5-6-16-17(7-13)30-10-29-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCXHQVBZFPJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.